molecular formula C9H15N3O3 B13258879 6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13258879
M. Wt: 213.23 g/mol
InChI Key: XXAUCHSADUACCC-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxymethyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of dimethylamine with a suitable precursor, followed by the introduction of the hydroxymethyl group through a hydroxylation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with continuous monitoring of reaction parameters. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxymethyl-7,8-dihydropterin: Similar in structure but lacks the dimethylamino group.

    N,N-Dimethylenamino ketones: These compounds share the dimethylamino group but have different core structures.

Uniqueness

6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the combination of its functional groups and the tetrahydropyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

6-(dimethylamino)-5-(hydroxymethyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-10(2)7-6(5-13)8(14)12(4)9(15)11(7)3/h13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAUCHSADUACCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)CO)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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